N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide
Description
This compound is a pyrimidine derivative featuring a pyrrolidine-substituted pyrimidine core linked via an ether bond to an ethyl chain terminated by a pyridine-3-sulfonamide group.
Properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c21-24(22,13-4-3-5-16-11-13)19-6-9-23-15-10-14(17-12-18-15)20-7-1-2-8-20/h3-5,10-12,19H,1-2,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTVIGIIXKVVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide typically involves multiple steps:
Formation of Pyrrolidinyl Pyrimidine: The reaction of 6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one with pyrrolidine yields 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one.
Nucleophilic Substitution: The pyrrolidinyl pyrimidine undergoes nucleophilic substitution with an appropriate electrophile to introduce the pyridine-3-sulfonamide group.
Coupling Reaction: The final step involves coupling the intermediate with 2-(2-chloroethoxy)ethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and palladium on carbon (Pd/C) are frequently used.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted sulfonamides .
Scientific Research Applications
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrimidine rings allow the compound to fit into the active sites of enzymes, inhibiting their activity. The sulfonamide group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence lists three compounds with sulfonamide or heterocyclic motifs that share partial structural homology with the target molecule. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Compound Name (CAS No.) | Core Structure | Key Substituents | Potential Functional Implications |
|---|---|---|---|
| Target: N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide | Pyrimidine + pyridine-sulfonamide | Pyrrolidin-1-yl (electron-rich), ether-linked ethyl chain | Enhanced solubility; possible kinase binding affinity |
| 1092463-40-5 : N-(pyridin-3-ylmethyl)-2-(1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ylideneaminooxy)acetamide | Piperidine + trifluoromethylphenylsulfonyl | Trifluoromethyl (lipophilic), acetamide linker | Increased metabolic stability; hydrophobic interactions |
| 1032706-54-9 : 2-(3-pyrrolidin-1-yl-propoxy)-6-(toluene-3-sulfonyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine | Thienopyridine + toluene-sulfonyl | Thienopyridine (aromatic), propoxy-pyrrolidine | Potential CNS activity due to thiophene scaffold |
| 1123166-60-8 : N-(6-fluoro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrimidin-2-yl)-3,3-dimethylbutanamide | Imidazopyrimidine + trifluoromethoxyphenyl | Fluorine (electron-withdrawing), 3,3-dimethylbutanamide | Improved bioavailability; halogen-bonding capacity |
Key Observations :
Electronic and Steric Effects :
- The target compound’s pyrrolidin-1-yl group on the pyrimidine ring introduces steric bulk and electron density, which may enhance binding to polar active sites compared to 1092463-40-5 ’s trifluoromethyl group, a lipophilic moiety favoring hydrophobic pockets .
- 1123166-60-8 ’s fluoro and trifluoromethoxy substituents likely improve membrane permeability and metabolic stability relative to the target’s unsubstituted pyridine-sulfonamide .
Scaffold Diversity: The thienopyridine core in 1032706-54-9 and imidazopyrimidine in 1123166-60-8 offer distinct π-π stacking capabilities compared to the target’s pyrimidine-pyridine system, which could influence binding to aromatic-rich enzyme domains .
Research Findings and Limitations
- Synthetic Accessibility: None of the compounds in the evidence provide synthetic routes or yields, making comparative analysis of feasibility impossible.
- Biological Data: No activity data (e.g., IC₅₀, Ki) are available for the target or its analogs, limiting functional comparisons.
- Computational Predictions : Molecular docking or QSAR studies are absent in the evidence; thus, hypotheses about binding modes remain speculative.
Biological Activity
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a pyrrolidine ring, a pyrimidine moiety, and a sulfonamide functional group, which collectively contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula: CHNO
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, while the pyrimidine and pyrrolidine components may enhance binding affinity and specificity towards biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and pyrrolidine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are often reported in the range of 3.12 to 12.5 μg/mL, suggesting strong antibacterial potential .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| N-(2-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide | TBD | TBD |
| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
Antiviral Activity
Recent studies have explored the antiviral potential of similar compounds against viruses such as Dengue Virus (DENV). The mechanism involves targeting host kinases that are crucial for viral replication. Compounds derived from pyrimidine structures have shown broad-spectrum antiviral activity, indicating that this compound may also exhibit similar properties .
Study 1: Antibacterial Efficacy
A study conducted on pyrrole-benzamide derivatives, which share structural similarities with the target compound, demonstrated their efficacy against bacterial pathogens. The derivatives were evaluated for their MIC values, revealing promising results that could be extrapolated to predict the antibacterial activity of this compound .
Study 2: Antiviral Mechanism
In another investigation focusing on the antiviral properties of pyrimidine derivatives, compounds similar to this compound were tested for their ability to inhibit viral replication in vitro. Results indicated significant inhibition of DENV replication, supporting the hypothesis that modifications to the pyrimidine structure can enhance antiviral efficacy .
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